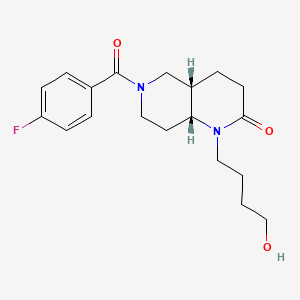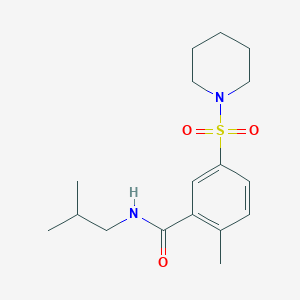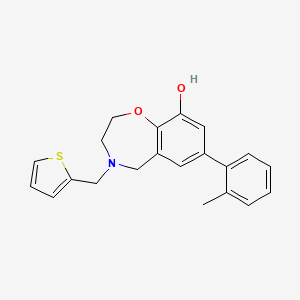![molecular formula C18H15N3O2S B5406054 2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B5406054.png)
2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THN201 and is a member of the nicotinonitrile family. THN201 has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用机制
The mechanism of action of THN201 is not fully understood. However, studies have suggested that THN201 exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. THN201 has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
THN201 has been shown to possess a range of biochemical and physiological effects. Studies have shown that THN201 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. THN201 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, THN201 has been shown to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of THN201 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, THN201 has been shown to possess a range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of THN201 is its limited solubility in water, which may pose challenges for in vivo experiments.
未来方向
There are several future directions for THN201 research. One potential area of research is the development of THN201 as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, THN201 may have potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Moreover, THN201 may have potential neuroprotective applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate the mechanism of action of THN201 and to optimize its pharmacological properties for potential clinical use.
Conclusion:
In conclusion, THN201 is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THN201 possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to modulate various signaling pathways. THN201 has several advantages for laboratory experiments, including its simple synthesis method and promising biological activities. However, THN201 also has limitations, including its limited solubility in water. Further research is needed to explore the potential therapeutic applications of THN201 and to optimize its pharmacological properties for potential clinical use.
合成方法
The synthesis of THN201 involves the reaction of 2-amino-4-chloro-6-(2-thienyl)nicotinonitrile with 2-(2-hydroxyethoxy)phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of THN201 as a white solid with a molecular weight of 392.4 g/mol.
科学研究应用
THN201 has been extensively studied for its potential therapeutic applications. Studies have shown that THN201 possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, THN201 has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, THN201 has been found to be neuroprotective by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-11-14-13(12-4-1-2-5-16(12)23-8-7-22)10-15(21-18(14)20)17-6-3-9-24-17/h1-6,9-10,22H,7-8H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTZPODDYZZELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
![7-(4-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5406002.png)

![2-chloro-N-[2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethyl]benzamide dihydrochloride](/img/structure/B5406026.png)

![2-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5406052.png)
![ethyl 4-[(3-chlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5406061.png)
![5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406064.png)
![{2-oxo-2-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}amine dihydrochloride](/img/structure/B5406071.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406079.png)

